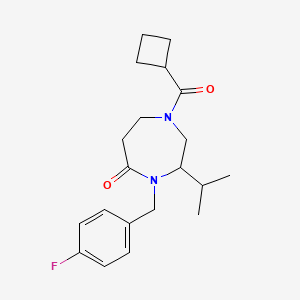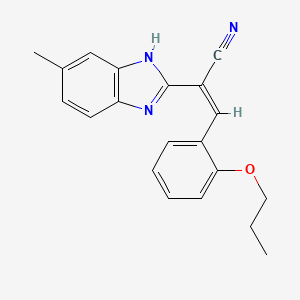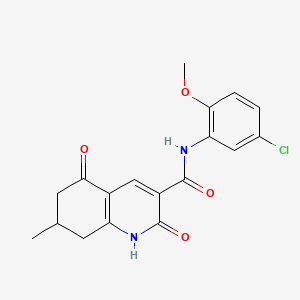
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is activated when cells are exposed to DNA-damaging agents, such as chemotherapy and radiation therapy. By inhibiting CHK1, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This makes it a potentially valuable addition to current cancer treatment regimens. However, one limitation of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its selectivity towards cancer cells. This means that it may not be effective in treating all types of cancer.
Orientations Futures
There are several future directions for the development of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. One direction is to explore its potential as a combination therapy with other cancer treatments. Another direction is to investigate its efficacy in treating specific types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one and to identify potential biomarkers that may predict its efficacy in patients.
Méthodes De Synthèse
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of cyclobutanone and piperazine to form 1-(cyclobutylcarbonyl)piperazine. This intermediate is then reacted with isopropylmagnesium chloride to form 1-(cyclobutylcarbonyl)-4-isopropylpiperazine. The final step involves the reaction of 4-fluorobenzyl chloride with the intermediate to form 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Currently, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is undergoing clinical trials to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)18-13-22(20(25)16-4-3-5-16)11-10-19(24)23(18)12-15-6-8-17(21)9-7-15/h6-9,14,16,18H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVZMWEQXRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5486628.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5486636.png)

![2-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5486640.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5486643.png)

![5'-methyl-1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5486659.png)
![N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5486671.png)
![5-imino-2-isobutyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486675.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-(2-thienylmethyl)aniline](/img/structure/B5486687.png)
![3-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenyl]prop-2-yn-1-ol](/img/structure/B5486694.png)